tetraethylazanium;trifluoromethanesulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethylazanium;trifluoromethanesulfonic acid typically involves the reaction of tetraethylammonium hydroxide with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethylazanium;trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate anion acts as a leaving group.
Acylation Reactions: It is used as a catalyst in acylation reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acyl halides, alcohols, and alkenes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, acylation reactions can produce esters or ketones, while substitution reactions can yield a variety of substituted organic compounds .
Scientific Research Applications
Tetraethylazanium;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetraethylazanium;trifluoromethanesulfonic acid involves its ability to act as a strong acid and a catalyst. The trifluoromethanesulfonate anion is highly stable and non-nucleophilic, allowing it to facilitate various chemical reactions without undergoing significant changes itself . The tetraethylazanium cation can interact with biological membranes, blocking ion channels and affecting membrane transport processes .
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium chloride: Similar to tetraethylazanium;trifluoromethanesulfonic acid, this compound is used in the study of ion channels but has different solubility and stability properties.
Trifluoromethanesulfonic acid: This compound is a strong acid used in organic synthesis, similar to the trifluoromethanesulfonate anion in this compound.
Uniqueness
This compound is unique due to its combination of a stable, non-nucleophilic anion and a cation that can interact with biological membranes. This combination makes it particularly useful in both chemical synthesis and biological research .
Properties
Molecular Formula |
C9H21F3NO3S+ |
---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
tetraethylazanium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1; |
InChI Key |
PUZYNDBTWXJXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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